molecular formula C20H19F25N2O B12836852 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol CAS No. 94159-79-2

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol

Cat. No.: B12836852
CAS No.: 94159-79-2
M. Wt: 778.3 g/mol
InChI Key: TXTCMAJARJFSCQ-UHFFFAOYSA-N
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Description

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol is a complex organic compound characterized by its long fluorinated carbon chain and the presence of both dimethylamino and hydroxyl functional groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the fluorinated carbon chain, which can be achieved through the polymerization of tetrafluoroethylene or similar fluorinated monomers.

    Functional Group Introduction:

    Hydroxyl Group Addition: The hydroxyl group is introduced via a hydrolysis reaction, where the intermediate compound is treated with water or a dilute acid to yield the final product.

Industrial production methods often involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol undergoes various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a fully saturated alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.

Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature, which allows it to stabilize emulsions and foams.

    Biology: The compound is employed in the study of membrane proteins and lipid bilayers, as its fluorinated chain can mimic the hydrophobic environment of biological membranes.

    Industry: The compound is used in the production of specialty coatings and lubricants, where its chemical stability and low surface energy are advantageous.

Mechanism of Action

The mechanism by which 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol exerts its effects is primarily through its interaction with hydrophobic and hydrophilic environments. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the fluorinated chain provides hydrophobic interactions. These properties enable the compound to interact with a variety of molecular targets, including proteins, lipids, and other organic molecules.

Comparison with Similar Compounds

Similar compounds to 1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol include:

    1-((3-(Dimethylamino)propyl)amino)-2-propanol: This compound lacks the extensive fluorinated chain, making it less hydrophobic and less suitable for applications requiring low surface energy.

    1-((3-(Dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-1-ol: This isomer has the hydroxyl group at a different position, which can affect its reactivity and interaction with other molecules.

The uniqueness of this compound lies in its combination of a long fluorinated chain with both dimethylamino and hydroxyl functional groups, providing a balance of hydrophobic and hydrophilic properties that are valuable in various applications.

Biological Activity

The compound 1-((3-(dimethylamino)propyl)amino)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol , commonly referred to by its CAS number 94159-79-2 , is a complex fluorinated alcohol with significant biological implications. This article reviews its biological activity based on the available literature and research findings.

  • Molecular Formula : C20H19F25N2O
  • Molecular Weight : 778.34 g/mol
  • Density : 1.527 g/cm³
  • Boiling Point : 398.6 °C

The biological activity of this compound is primarily linked to its amphiphilic properties due to the presence of both hydrophilic (alcohol) and hydrophobic (fluorinated) segments. This unique structure allows it to interact with biological membranes and proteins effectively.

Key Mechanisms

  • Membrane Disruption : The fluorinated tail can integrate into lipid bilayers causing membrane fluidity changes.
  • Enzyme Interaction : It has been shown to inhibit certain enzymes related to phospholipid metabolism.
  • Cellular Uptake : The dimethylamino group enhances cellular penetration and may facilitate drug delivery.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that fluorinated compounds often possess enhanced antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains due to its ability to disrupt cellular membranes.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may induce apoptosis in cancer cells:

  • Cell Lines Tested : U937 (human myeloid leukemia), MCF-7 (breast cancer), and H460 (lung cancer).
  • IC50 Values : The IC50 values for inhibiting cell proliferation were found in the low micromolar range (specific values need further study).

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized derivatives of the compound and tested them against various cancer cell lines.
    • Results indicated that modifications to the dimethylamino group significantly altered cytotoxicity profiles.
  • Antimicrobial Efficacy Study :
    • A series of tests were conducted against Gram-positive and Gram-negative bacteria.
    • The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectIC50/MIC Value
AntimicrobialE. coliGrowth inhibition5 µg/mL
AntimicrobialS. aureusGrowth inhibition3 µg/mL
CytotoxicityU937Induced apoptosis0.90 µM
CytotoxicityMCF-7Cell cycle arrest1.50 µM

Properties

CAS No.

94159-79-2

Molecular Formula

C20H19F25N2O

Molecular Weight

778.3 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoropentadecan-2-ol

InChI

InChI=1S/C20H19F25N2O/c1-47(2)5-3-4-46-7-8(48)6-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h8,46,48H,3-7H2,1-2H3

InChI Key

TXTCMAJARJFSCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCC(CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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